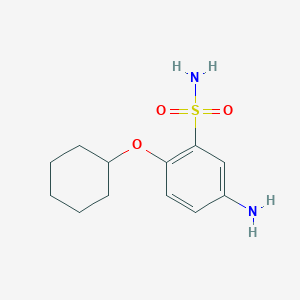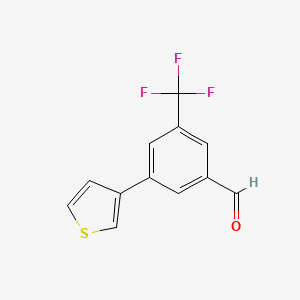
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with amino, bromo, and trifluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The bromo-pyrazole is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Amination: Ammonia or alkylamines in ethanol or water.
Esterification: Ethanol and sulfuric acid.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitro-pyrazole derivatives.
Hydrolysis: Formation of pyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Uniqueness
Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to the combination of its substituents, which can impart specific chemical and biological properties. The presence of the trifluoroethyl group can enhance its stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9BrF3N3O2 |
|---|---|
Peso molecular |
316.08 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3 |
Clave InChI |
ASWSOFAKRVWYJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)


![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)




![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)



